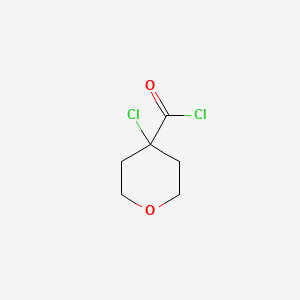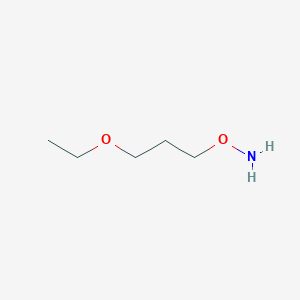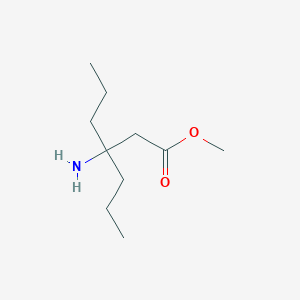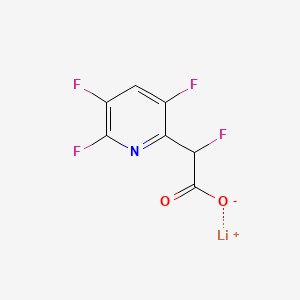
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C7H2F4LiNO2 and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a lithium ion, a fluorinated pyridine ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of (3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring can enhance the compound’s binding affinity to specific targets, while the lithium ion can modulate the activity of certain enzymes. The acetate group may also play a role in the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate include:
(3,5,6-Trifluoropyridin-2-yl)acetic acid: This compound lacks the lithium ion but shares the fluorinated pyridine ring and acetate group.
Lithium acetate: This compound contains the lithium ion and acetate group but lacks the fluorinated pyridine ring.
The uniqueness of this compound lies in its combination of a lithium ion, a highly fluorinated pyridine ring, and an acetate group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H2F4LiNO2 |
|---|---|
Molecular Weight |
215.1 g/mol |
IUPAC Name |
lithium;2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H3F4NO2.Li/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14;/h1,4H,(H,13,14);/q;+1/p-1 |
InChI Key |
QVZXFKSUVQDXLI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
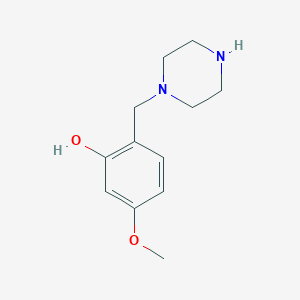
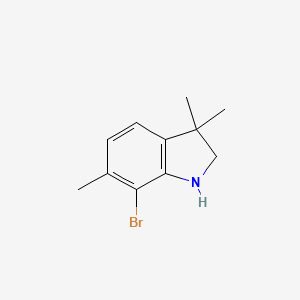
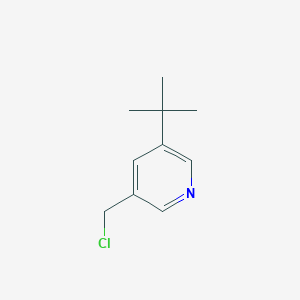
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
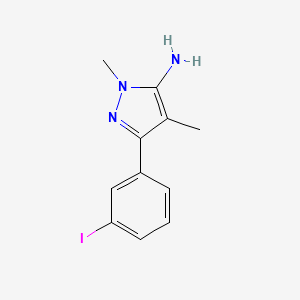
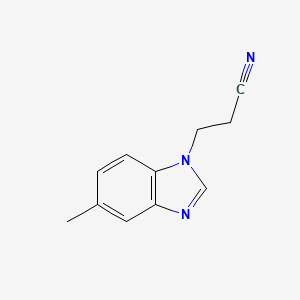
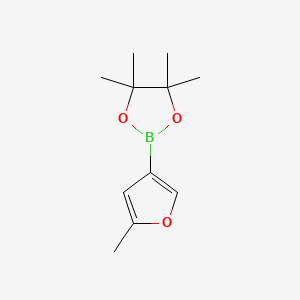
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
